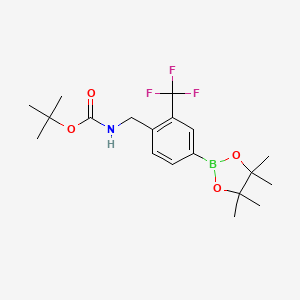![molecular formula C14H9I2NO4 B14913881 3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)
3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde is a synthetic organic compound with the molecular formula C14H9I2NO4 and a molecular weight of 509.0345 g/mol . This compound is characterized by the presence of two iodine atoms, a nitrobenzyl group, and an aldehyde functional group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Bulk manufacturing often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atoms.
Major Products Formed
Oxidation: 3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzoic acid.
Reduction: 3,5-Diiodo-4-[(3-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the nitrobenzyl group.
3,5-Diiodo-4-[(4-nitrobenzyl)oxy]benzaldehyde: Similar structure but with the nitro group in a different position on the benzyl ring.
Uniqueness
3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the nitrobenzyl group, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research applications .
Properties
Molecular Formula |
C14H9I2NO4 |
|---|---|
Molecular Weight |
509.03 g/mol |
IUPAC Name |
3,5-diiodo-4-[(3-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9I2NO4/c15-12-5-10(7-18)6-13(16)14(12)21-8-9-2-1-3-11(4-9)17(19)20/h1-7H,8H2 |
InChI Key |
WITCYGZDCAYPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2I)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)





